![molecular formula C9H15BrO B13026531 (4-Bromobicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B13026531.png)
(4-Bromobicyclo[2.2.2]octan-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromobicyclo[222]octan-1-yl)methanol typically involves the bromination of bicyclo[22The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the hydroxylation step can be achieved using various methods such as hydroboration-oxidation .
Industrial Production Methods
Industrial production methods for (4-Bromobicyclo[22 the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromobicyclo[2.2.2]octan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form the corresponding bicyclo[2.2.2]octane derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of (4-Bromobicyclo[2.2.2]octan-1-yl)ketone.
Reduction: Formation of bicyclo[2.2.2]octan-1-ylmethanol.
Substitution: Formation of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol or (4-Thiobicyclo[2.2.2]octan-1-yl)methanol.
Applications De Recherche Scientifique
(4-Bromobicyclo[2.2.2]octan-1-yl)methanol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Bromobicyclo[2.2.2]octan-1-yl)methanol depends on its specific application. In chemical reactions, it acts as a reactive intermediate due to the presence of the bromine atom and hydroxyl group. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chlorobicyclo[2.2.2]octan-1-yl)methanol
- (4-Fluorobicyclo[2.2.2]octan-1-yl)methanol
- (4-Iodobicyclo[2.2.2]octan-1-yl)methanol
Uniqueness
(4-Bromobicyclo[2.2.2]octan-1-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions .
Propriétés
Formule moléculaire |
C9H15BrO |
|---|---|
Poids moléculaire |
219.12 g/mol |
Nom IUPAC |
(4-bromo-1-bicyclo[2.2.2]octanyl)methanol |
InChI |
InChI=1S/C9H15BrO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7H2 |
Clé InChI |
QPBVQXYEMOAUOQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(CC2)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


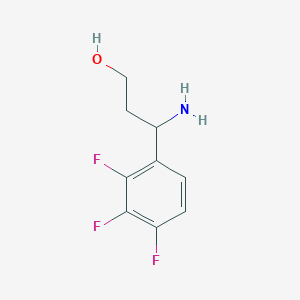
![6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026450.png)
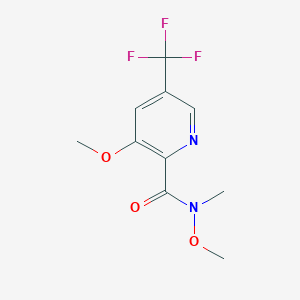
![9,9-Difluoro-2-azaspiro[5.5]undecane](/img/structure/B13026463.png)
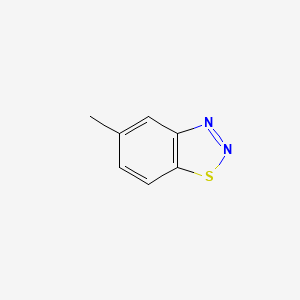


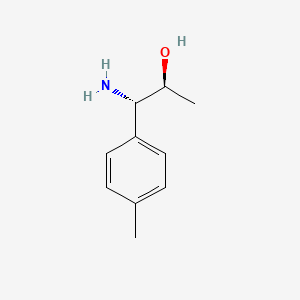
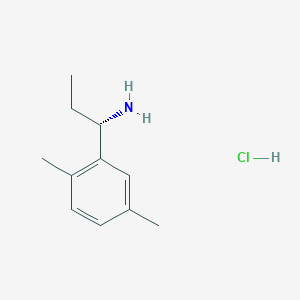
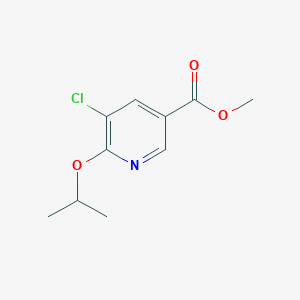
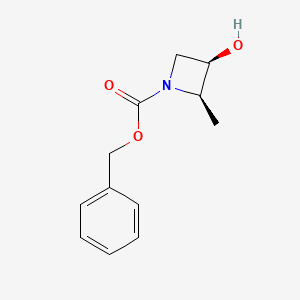
![2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13026524.png)
![(2E)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)oxyiminoacetonitrile](/img/structure/B13026535.png)
![[1,8]Naphthyridin-3-yl-methanol](/img/structure/B13026540.png)
